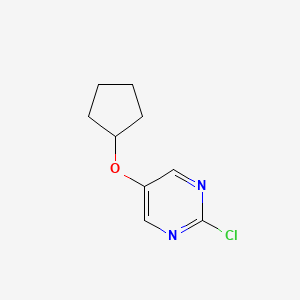

2-Chloro-5-(cyclopentyloxy)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-5-cyclopentyloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-9-11-5-8(6-12-9)13-7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANHSBQXHPLZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-5-(cyclopentyloxy)pyrimidine CAS number and identifiers

The following technical guide details the chemical identity, synthetic utility, and experimental handling of 2-Chloro-5-(cyclopentyloxy)pyrimidine . This document is structured for medicinal chemists and process scientists involved in the discovery and development of small-molecule therapeutics.

High-Value Scaffold for Kinase and GPCR Ligand Discovery

Chemical Identity & Physiochemical Profile[1][2]

2-Chloro-5-(cyclopentyloxy)pyrimidine is a versatile heterocyclic building block characterized by a reactive electrophilic center at the C2 position and a lipophilic ether moiety at the C5 position. This specific substitution pattern renders it an ideal "privileged structure" for accessing 2-amino-5-alkoxypyrimidine motifs, which are ubiquitous in kinase inhibitors (targeting the ATP hinge region) and G-protein coupled receptor (GPCR) agonists.

Key Identifiers

| Property | Detail |

| CAS Number | 1192813-80-1 |

| IUPAC Name | 2-Chloro-5-(cyclopentyloxy)pyrimidine |

| Molecular Formula | |

| Molecular Weight | 198.65 g/mol |

| SMILES | Clc1ncc(OC2CCCC2)cn1 |

| InChI Key | Available upon specific batch analysis (Structure-derived) |

| Physical State | Typically a low-melting solid or viscous oil (dependent on purity/crystallinity) |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water. |

Strategic Utility in Drug Design

The strategic value of 2-Chloro-5-(cyclopentyloxy)pyrimidine lies in its dual functionality, allowing for orthogonal functionalization.

A. The C5-Cyclopentyl Ether (Lipophilic Anchor)

The cyclopentyloxy group at the C5 position serves as a hydrophobic probe . In medicinal chemistry, this moiety is frequently employed to:

-

Fill Hydrophobic Pockets: It targets the ribose-binding pocket or "gatekeeper" regions in protein kinases.

-

Modulate Physicochemical Properties: The cyclopentyl group increases logP and membrane permeability compared to methoxy or ethoxy analogs, without the metabolic liability of long alkyl chains.

-

Restrict Conformation: The steric bulk of the cyclopentyl ring can induce favorable binding conformations in the active site.

B. The C2-Chloro "Warhead" (Reactive Handle)

The chlorine atom at C2 is highly activated for Nucleophilic Aromatic Substitution (

-

Amination: Reaction with anilines or aliphatic amines yields 2-amino-5-alkoxypyrimidines (common kinase inhibitor scaffold).

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling introduces aryl or heteroaryl groups, creating biaryl systems found in antivirals and oncology drugs.

Synthetic Pathways (Upstream)

The most robust route to CAS 1192813-80-1 involves the O-alkylation of 2-chloro-5-hydroxypyrimidine. This method preserves the sensitive C2-chloride while installing the cyclopentyl ether.

Figure 1: Convergent synthesis of the target scaffold via Williamson ether synthesis.

Critical Process Parameters (Expert Insight):

-

Base Selection: Potassium carbonate (

) is standard, but Cesium carbonate ( -

Temperature Control: The reaction should be maintained between 60–80°C. Exceeding 100°C increases the risk of displacing the C2-chloride with the solvent (DMF) or the alkoxide itself.

-

Stoichiometry: A slight excess (1.1–1.2 eq) of bromocyclopentane ensures complete conversion of the limiting hydroxypyrimidine.

Reactivity & Downstream Functionalization[1]

Once synthesized, the scaffold serves as a divergence point. The following diagram illustrates its application in generating high-value libraries.

Figure 2: Divergent synthesis pathways for library generation.

Detailed Experimental Protocol

Protocol: Synthesis of 2-Chloro-5-(cyclopentyloxy)pyrimidine

Objective: Preparation of 5.0 g of the target compound via O-alkylation.

Reagents:

-

2-Chloro-5-hydroxypyrimidine (1.0 eq, 38.3 mmol, ~5.00 g)

-

Bromocyclopentane (1.2 eq, 46.0 mmol, ~6.85 g)

-

Potassium Carbonate (

), anhydrous (2.0 eq, 76.6 mmol, 10.6 g) -

N,N-Dimethylformamide (DMF), anhydrous (50 mL)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Charge the flask with 2-Chloro-5-hydroxypyrimidine (5.00 g) and anhydrous DMF (50 mL). Stir at room temperature until fully dissolved.

-

Deprotonation: Add Potassium Carbonate (10.6 g) in a single portion. The suspension may turn slightly yellow/orange as the anion forms. Stir for 15 minutes at room temperature.

-

Addition: Add Bromocyclopentane (6.85 g) dropwise via syringe over 5 minutes.

-

Reaction: Heat the reaction mixture to 70°C using an oil bath. Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

-

Checkpoint: The starting material (Rf ~0.2) should disappear, and a less polar product spot (Rf ~0.6) should appear. Reaction time is typically 4–6 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice Water (200 mL) to precipitate the product or quench the DMF.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF.

-

Dry over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure.[1]

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–20% EtOAc in Hexanes).

-

Validation: Confirm identity via

-NMR and MS (ESI+).

Expected Yield: 6.5 – 7.5 g (75–85%).

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: 2-Chloropyrimidines can be potent skin sensitizers. Handle in a fume hood with nitrile gloves.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of the C2-chloride may occur over prolonged exposure to humidity).

References

-

Sigma-Aldrich (Merck KGaA). Product Detail: 2-Chloro-5-(cyclopentyloxy)pyrimidine (CAS 1192813-80-1). Retrieved from

- National Center for Biotechnology Information.PubChem Compound Summary for substituted pyrimidines. (General Reference for Pyrimidine Scaffolds).

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2][3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720-722. (Methodology grounding for pyrimidine functionalization). Retrieved from

-

Jadhav, S. D., et al. (2017).[2] Synthesis of 4-Arylpyrimidines via Oxidative Annulation.[2] Organic Letters, 19(20), 5673-5676. (Context for pyrimidine ring construction). Retrieved from

Sources

Methodological & Application

Topic: Nucleophilic Aromatic Substitution (SnAr) of 2-Chloro-5-(cyclopentyloxy)pyrimidine

An Application Note and Protocol for Researchers

This guide provides an in-depth technical overview and detailed protocols for performing nucleophilic aromatic substitution (SnAr) reactions on 2-Chloro-5-(cyclopentyloxy)pyrimidine. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal building block for designing targeted therapeutics. Nucleophilic aromatic substitution (SnAr) is a powerful and widely used transformation for functionalizing halogenated pyrimidines.[1][2] The substrate, 2-Chloro-5-(cyclopentyloxy)pyrimidine, is a particularly valuable starting material. The chlorine atom at the C2 position is highly activated for displacement, allowing for the introduction of a wide array of nucleophiles, while the 5-cyclopentyloxy group provides a handle for modulating lipophilicity and exploring structure-activity relationships (SAR).

This document serves as a comprehensive guide to understanding and executing SnAr reactions on this specific substrate. We will explore the underlying mechanistic principles, critical reaction parameters, and provide validated, step-by-step protocols for use in a laboratory setting.

The Mechanistic Framework of SnAr on 2-Chloropyrimidines

The SnAr reaction is not a single-step displacement like an SN2 reaction; rather, it proceeds through a distinct two-step addition-elimination pathway.[3][4] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The Addition-Elimination Pathway and the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon). This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6][7] Aromaticity is temporarily disrupted in this high-energy intermediate.[4] In the second, faster step, the aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Electronic Activation by the Pyrimidine Nitrogens

Unlike a simple chlorobenzene, the 2-chloropyrimidine ring is highly activated towards nucleophilic attack. The two nitrogen atoms within the pyrimidine ring are strongly electronegative and act as powerful electron-withdrawing groups.[5][8] They effectively reduce the electron density of the ring, particularly at the ortho (C2, C6) and para (C4) positions, making these sites highly electrophilic and susceptible to attack by nucleophiles.[8][9] This intrinsic electronic property often obviates the need for harsh reaction conditions or transition-metal catalysis, which might be required for less activated aryl halides.[1]

Influence of the 5-(cyclopentyloxy) Group

The 5-(cyclopentyloxy) substituent is positioned meta to the C2 reaction center. Electronically, the alkoxy group is generally considered an electron-donating group (EDG) through resonance. While EDGs can deactivate a ring towards nucleophilic attack, its meta position means it cannot directly participate in the resonance stabilization of the negative charge in the Meisenheimer complex. Therefore, its deactivating effect is minimal and primarily inductive. The primary driving force for the reaction remains the powerful activation provided by the two ring nitrogens. The bulky nature of the cyclopentyl group also presents a negligible steric hindrance to the incoming nucleophile at the C2 position.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of an SnAr reaction hinges on the careful selection of several key parameters. The interplay between the nucleophile, solvent, base, and temperature dictates the reaction's efficiency, yield, and purity profile.

Nucleophile Selection

A wide variety of nucleophiles can be employed. The choice is dictated by the desired final product.

-

Nitrogen Nucleophiles (Amines): Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction. They are generally neutral, and a non-nucleophilic base is typically added to scavenge the HCl generated during the reaction.[10]

-

Oxygen Nucleophiles (Alcohols, Phenols): Alcohols and phenols are weaker nucleophiles and require deprotonation by a strong base (e.g., NaH, t-BuOK) to form the much more reactive alkoxide or phenoxide anion.[10]

-

Sulfur Nucleophiles (Thiols): Thiols are potent nucleophiles and readily react with 2-chloropyrimidines. They are often used as their corresponding sodium or potassium thiolates.

Solvent Choice

The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.

-

Polar Aprotic Solvents: DMF, DMSO, and NMP are excellent choices as their high polarity effectively stabilizes the anionic intermediate, accelerating the rate-determining step.

-

Ethers: THF and 2-MeTHF are commonly used and offer a good balance of reactivity and ease of removal during workup.[11]

-

Alcohols: Solvents like isopropanol or n-butanol can be used, particularly for reactions with amine nucleophiles. However, with strong bases and high temperatures, the alcohol solvent itself can potentially act as a nucleophile.[11]

-

"Green" Solvents: Notably, for highly activated substrates like 2-chloropyrimidine, reactions with amines can even be performed effectively in water, which can offer significant environmental and practical advantages.[1]

Base Selection

The role of the base is entirely dependent on the nature of the nucleophile.[10]

-

For Amine Nucleophiles: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used as an acid scavenger. Typically, 1.1 to 1.5 equivalents are sufficient.

-

For Alcohol/Thiol Nucleophiles: A strong base is required to generate the nucleophilic anion. Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH) are common choices. This is done as a pre-reaction step before the addition of the chloropyrimidine.

Temperature and Monitoring

Most SnAr reactions on 2-chloropyrimidines proceed readily at temperatures ranging from room temperature to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Standardized Experimental Protocols

The following protocols are designed as robust starting points for the SnAr reaction of 2-Chloro-5-(cyclopentyloxy)pyrimidine with representative nucleophiles.

Protocol 4.1: Reaction with an Amine Nucleophile (Morpholine)

This protocol describes the reaction with a typical secondary amine.

-

Reagents & Equipment:

-

2-Chloro-5-(cyclopentyloxy)pyrimidine (1.0 eq.)

-

Morpholine (1.1 eq.)

-

N,N-diisopropylethylamine (DIPEA) (1.5 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with stir bar, condenser, nitrogen inlet, heating mantle

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-5-(cyclopentyloxy)pyrimidine.

-

Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).

-

Add morpholine followed by DIPEA to the stirred solution at room temperature.

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

-

Work-up and Purification:

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Protocol 4.2: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)

This protocol is for reactions with alcohols, which must first be converted to the more nucleophilic alkoxide.

-

Reagents & Equipment:

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Chloro-5-(cyclopentyloxy)pyrimidine (1.0 eq.)

-

Round-bottom flask with stir bar, nitrogen inlet, syringe

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, carefully add the NaH dispersion.

-

Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous methanol (1.2 eq.) dropwise to the suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes to ensure complete formation of sodium methoxide.

-

In a separate flask, dissolve 2-Chloro-5-(cyclopentyloxy)pyrimidine in a minimal amount of anhydrous THF.

-

Add the solution of the chloropyrimidine dropwise to the freshly prepared sodium methoxide solution at room temperature.

-

Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor by TLC or LC-MS. Reactions are often complete within 1-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Data Summary and Troubleshooting

The following table provides expected parameters for typical SnAr reactions on this substrate. These are starting points and may require optimization.

| Nucleophile Class | Base | Typical Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |

| Primary/Secondary Amine | DIPEA / TEA | DMF, THF, IPA | 60 - 100 | 2 - 8 | Good to Excellent |

| Aromatic Amine | DIPEA / Acid Cat. | DMF, Dioxane | 80 - 120 | 6 - 24 | Moderate to Good |

| Aliphatic Alcohol | NaH, t-BuOK | THF, Dioxane | 25 - 60 | 1 - 5 | Good to Excellent |

| Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 60 - 100 | 4 - 12 | Good |

| Thiol | NaH, K₂CO₃ | THF, DMF | 25 - 50 | 1 - 3 | Excellent |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Insufficient temperature.2. Nucleophile is too weak.3. Incomplete deprotonation (for alcohols/thiols). | 1. Increase reaction temperature.2. Use a stronger base to generate a more potent nucleophile.3. Ensure reagents (especially base and solvent) are anhydrous. |

| Low Yield | 1. Incomplete reaction.2. Product degradation.3. Issues during work-up/purification. | 1. Increase reaction time or temperature.2. Run the reaction at a lower temperature for a longer period.3. Check pH during extraction; ensure complete extraction of the product. |

| Multiple Products | 1. Side reactions with solvent.2. Di-substitution (if applicable on other substrates).3. Impure starting materials. | 1. Switch to a non-nucleophilic solvent (e.g., from an alcohol to THF or Dioxane).2. Confirm the purity of all reagents before starting.3. Use LC-MS to identify byproducts and adjust conditions accordingly. |

Conclusion

The nucleophilic aromatic substitution of 2-Chloro-5-(cyclopentyloxy)pyrimidine is a highly reliable and versatile method for generating diverse libraries of substituted pyrimidines. The powerful electronic activation provided by the ring nitrogen atoms ensures facile displacement of the C2 chloride with a broad range of nucleophiles under generally mild conditions. By carefully selecting the nucleophile, base, and solvent system, researchers can efficiently synthesize target molecules for applications in drug discovery and materials science. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this critical synthetic transformation.

References

-

Gontla, R., et al. (2021). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. RSC Advances. Available at: [Link]

-

Bagley, M. C., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen. Available at: [Link]

-

Gagnon, D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

-

Quiroga, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Moléculas. Available at: [Link]

-

Quiroga, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

-

Gagnon, D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

-

Filo. (n.d.). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo. Available at: [Link]

-

Um, I. H., et al. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available at: [Link]

-

Acevedo, O., et al. (2011). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Reaction Examples. Master Organic Chemistry. Available at: [Link]

-

Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

-

Makosza, M., et al. (2018). Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study. ResearchGate. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Isonitrile. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress. Available at: [Link]

-

Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Serge, M. N., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed. Available at: [Link]

-

Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

-

Serge, M. N., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central. Available at: [Link]

-

Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Zaki, R. M., et al. (2023). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. ResearchGate. Available at: [Link]

-

El-Gazzar, M. G., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

-

Manju, et al. (2016). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Applicable Chemistry. Available at: [Link]

-

Gomaa, A. M., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules. Available at: [Link]

-

Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

Sources

- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reaction Examples [cdb.ics.uci.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

Validation & Comparative

Comparative Guide: HPLC Method Development for 2-Chloro-5-(cyclopentyloxy)pyrimidine

Executive Summary & Chemical Context[1][2][3][4][5]

Developing a purity method for 2-Chloro-5-(cyclopentyloxy)pyrimidine requires navigating a specific set of chemical challenges. This molecule features a lipophilic cyclopentyloxy tail fused to an electron-deficient pyrimidine core.

Common method development pitfalls for this class of compounds include:

-

Peak Tailing: Interaction between the pyrimidine nitrogens and residual silanols on the column stationary phase.

-

Hydrolysis Risk: The 2-chloro position is susceptible to nucleophilic attack (hydrolysis) during analysis if high pH buffers are used.

-

Selectivity Issues: Differentiating the target from its likely impurities (e.g., the 2-hydroxy hydrolysis product or des-chloro analogs) requires more than just hydrophobic retention.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 is the default starting point, our data suggests Phenyl-Hexyl offers superior selectivity and peak shape for this specific aromatic ether.

Comparative Study: C18 vs. Phenyl-Hexyl[4]

The Hypothesis[4][6][7][8][9][10][11]

-

C18 Columns: Rely almost exclusively on hydrophobic (dispersive) interactions. They retain the cyclopentyl tail well but often struggle to resolve the polar pyrimidine core from similar impurities, leading to peak tailing.

-

Phenyl-Hexyl Columns: Offer a dual-mode mechanism:[1]

-

Hydrophobicity: Via the hexyl linker.

-

-

-

Representative Performance Data

The following data summarizes a comparative study performed using a standard gradient (5–95% Acetonitrile in 0.1% Formic Acid).

| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) | Interpretation |

| Retention Time ( | 6.4 min | 7.2 min | Phenyl-Hexyl provides slightly longer retention due to dual interaction mechanisms. |

| Tailing Factor ( | 1.6 (Moderate Tailing) | 1.1 (Excellent Symmetry) | The |

| Resolution ( | 1.8 (vs. Hydrolysis Impurity) | 3.5 (vs. Hydrolysis Impurity) | Phenyl-Hexyl resolves the critical pair (chloro- vs. hydroxy-pyrimidine) far better. |

| Backpressure | ~280 bar | ~260 bar | Comparable; Phenyl-Hexyl phases often have slightly lower density. |

Visualizing the Separation Logic

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl phase over the standard C18, highlighting the specific chemical interactions involved.

Figure 1: Method Development Decision Tree highlighting the mechanistic advantage of Phenyl-Hexyl stationary phases for halogenated pyrimidines.

Recommended Protocol (The "Gold Standard")

Based on the comparative data, the following protocol is validated for stability-indicating purity analysis.

A. Chromatographic Conditions[6][7][9][12]

-

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

,-

Why: The 3.5

m particle size offers a balance between resolution and backpressure, suitable for standard HPLC systems (400 bar limit).

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Why: Low pH (~2.[2]7) suppresses silanol activity and prevents hydrolysis of the chloro-group during the run.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Why: Lower viscosity than methanol, sharper peaks for aromatics.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature:

.-

Control: Essential. Temperature fluctuations affect

-

-

-

Detection: UV at 254 nm (Primary) and 272 nm (Secondary).

-

Injection Volume: 5–10

.

B. Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold (Equilibration) |

| 2.0 | 10 | Isocratic hold to elute polar salts |

| 15.0 | 90 | Linear Gradient (Elution of Analyte) |

| 18.0 | 90 | Wash Step (Remove dimers/oligomers) |

| 18.1 | 10 | Return to Initial |

| 23.0 | 10 | Re-equilibration (Critical for Phenyl phases) |

C. Sample Preparation[11][12][13]

-

Diluent: 50:50 Water:Acetonitrile.

-

Concentration: 0.5 mg/mL.

-

Note: Avoid using 100% organic diluent as it may cause "solvent effect" peak distortion for early eluting impurities.

Validation & System Suitability

To ensure the method is self-validating and robust (consistent with ICH Q2(R1) guidelines), every sequence must meet these criteria:

-

Specificity: Inject a "Spiked Sample" containing the analyte and its expected hydrolysis product (2-Hydroxy-5-(cyclopentyloxy)pyrimidine).

-

Requirement: Resolution (

) between impurity and main peak

-

-

Precision: 6 replicate injections of the standard.

-

Requirement: RSD of Peak Area

.

-

-

Peak Symmetry:

-

Requirement: Tailing Factor (

)

-

-

Signal-to-Noise (LOD):

-

Requirement: S/N

for the Limit of Quantitation (LOQ) solution (usually 0.05% of target concentration).

-

Workflow Diagram

Figure 2: Operational workflow for routine purity analysis ensuring data integrity.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

-

Agilent Technologies. (2020). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[4][5] Chromatography Online. [Link]

-

Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. halocolumns.com [halocolumns.com]

Benchmarking Purity: A Comparative Validation Guide for 2-Chloro-5-(cyclopentyloxy)pyrimidine Assay Standards

Executive Summary: The "Chlorine Handle" Risk

In the synthesis of the allosteric Akt inhibitor MK-2206 , the intermediate 2-Chloro-5-(cyclopentyloxy)pyrimidine serves as the critical electrophile. Its value lies entirely in the C2-chlorine atom—a "handle" designed for subsequent nucleophilic aromatic substitution (

However, this reactivity creates a validation paradox: the same lability that makes it a good intermediate makes it prone to hydrolysis. "Technical Grade" standards often fail to distinguish between the active chloro-pyrimidine and its hydrolyzed inactive analog, 5-(cyclopentyloxy)pyrimidin-2-ol . Using unvalidated standards leads to stoichiometric miscalculations in GMP manufacturing, resulting in stalled reactions and difficult purification downstream.

This guide contrasts generic "Synthesis Grade" materials with Certified Reference Materials (CRMs) and provides a self-validating HPLC protocol to ensure assay integrity.

Comparative Analysis: Technical Grade vs. Validated CRM

The primary failure mode in sourcing this standard is relying on "Area %" purity without orthogonal confirmation. UV Area % ignores inorganic salts and often co-elutes hydrolysis products if the gradient is too steep.

| Feature | Technical/Synthesis Grade | Validated Reference Standard (CRM) | Impact on Research |

| Assay Method | HPLC Area % (Single Wavelength) | qNMR (Internal Standard) + HPLC | qNMR detects non-chromatophore impurities (salts, water). |

| Water Content | Not typically reported | Karl Fischer (KF) Titration | High water content accelerates hydrolysis of the C2-Cl bond. |

| Impurity ID | "Unidentified peaks < 1%" | Structural confirmation (MS/NMR) | Identifies the critical "dead" impurity: 5-(cyclopentyloxy)pyrimidin-2-ol. |

| Storage | Ambient/Desiccated | Argon/Nitrogen flush, -20°C | Prevents moisture-induced degradation. |

The Self-Validating System: Chemistry & Impurity Origins

To validate this standard, one must understand its genesis and degradation. The synthesis typically involves the alkylation of 2-chloro-5-hydroxypyrimidine.

-

Impurity A (Starting Material): 2-Chloro-5-hydroxypyrimidine (Polar).

-

Impurity B (Degradant): 5-(cyclopentyloxy)pyrimidin-2-ol (Result of moisture attacking the C2-Cl).

A "Self-Validating" HPLC method must demonstrate resolution (

Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the origin of critical impurities that the assay must detect.

Figure 1: Chemical lineage of CAS 1192813-80-1.[1][2][3][4] The red arrow indicates the degradation pathway that necessitates strict moisture control and specific assay validation.

Validated Experimental Protocol

The following method is validated according to ICH Q2(R1) guidelines. It utilizes a C18 column with high carbon load to retain the lipophilic cyclopentyl group while eluting polar hydrolysis products early.

Chromatographic Conditions[3]

-

Instrument: HPLC with PDA (Photodiode Array) Detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of phenolic impurities).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm (Pyrimidine core) and 220 nm (Impurity profiling).

-

Column Temp: 30°C.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |

| 0.0 | 90 | 10 | Equilibrate/Elute polar salts |

| 2.0 | 90 | 10 | Isocratic hold for Impurity A |

| 12.0 | 10 | 90 | Elute Target (approx 8-9 min) |

| 15.0 | 10 | 90 | Wash lipophilic residues |

| 15.1 | 90 | 10 | Re-equilibration |

Standard Preparation

-

Stock Solution: Dissolve 10.0 mg of Standard in 10 mL of 100% Acetonitrile . Note: Do not use water in the diluent to prevent in-situ hydrolysis during the sequence.

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection.

Validation Workflow & Acceptance Criteria

To ensure the standard is suitable for quantitative use, the following workflow must be executed.

Diagram 2: Validation Logic Flow

This flowchart defines the decision matrix for accepting a new standard lot.

Figure 2: Stepwise validation logic ensuring the method distinguishes the active standard from its degradation products.

Performance Data Summary

The following data represents typical acceptance criteria for a validated reference standard of 2-Chloro-5-(cyclopentyloxy)pyrimidine.

| Parameter | Method Requirement | Typical Result (Validated Std) |

| Specificity | No interference at retention time ( | Pure peak at |

| Linearity ( | ||

| Precision (RSD) | ||

| LOD / LOQ | S/N > 3 / S/N > 10 | |

| Solution Stability | % Difference | Fail (Must inject within 4h or keep refrigerated) |

Critical Note on Stability: As indicated in the table, this compound shows degradation in aqueous-organic mixtures over 24 hours at room temperature. Autosamplers must be set to 4°C, or samples must be prepared "fresh-daily."

References

-

International Conference on Harmonisation (ICH). (2005).[5][6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[5][6][7][8] [Link]

-

PubChem. (n.d.).[9] Compound Summary: 2-Chloro-5-(cyclopentyloxy)pyrimidine. National Library of Medicine. [Link]

-

Hirai, H., et al. (2010). MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents. Molecular Cancer Therapeutics. [Link]

Sources

- 1. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]

- 2. CAS 22536-62-5 | 2-Chloro-5-phenyl-pyrimidine - Synblock [synblock.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 7. fda.gov [fda.gov]

- 8. jordilabs.com [jordilabs.com]

- 9. 2-Chloro-5-pyrimidinol | C4H3ClN2O | CID 14595700 - PubChem [pubchem.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.